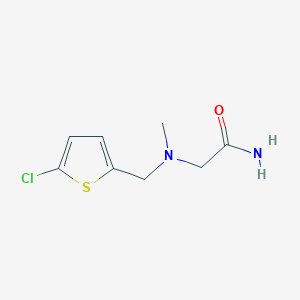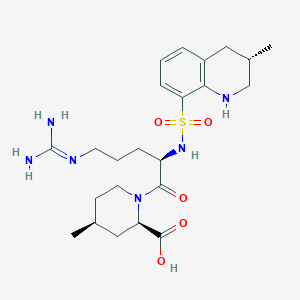
6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-6-fluoroaniline and pyrimidine-4-carboxylic acid.
Coupling Reaction: The aniline derivative undergoes a coupling reaction with the pyrimidine carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
化学反応の分析
Types of Reactions: 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Material Science: It can be used as a building block in the synthesis of advanced materials, including organic semiconductors and polymers.
Biological Research: The compound and its derivatives can be used as probes to study biological pathways and molecular interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain kinases or modulate the function of specific receptors, leading to therapeutic outcomes. The exact molecular pathways involved can vary based on the specific derivative and its intended use.
類似化合物との比較
- 2-Chloro-6-(trifluoromethyl)pyrimidine-4-carboxylic acid
- 2-Chloro-6-fluoropyrimidine
- 2-Chloro-4-fluorophenylpyrimidine
Comparison: 6-(2-Chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C11H6ClFN2O2 |
|---|---|
分子量 |
252.63 g/mol |
IUPAC名 |
6-(2-chloro-6-fluorophenyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H6ClFN2O2/c12-6-2-1-3-7(13)10(6)8-4-9(11(16)17)15-5-14-8/h1-5H,(H,16,17) |
InChIキー |
XGLIXUWZMLHWSS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=NC=N2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



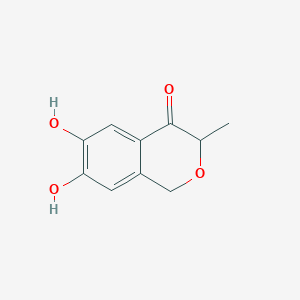
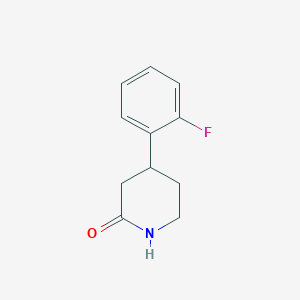
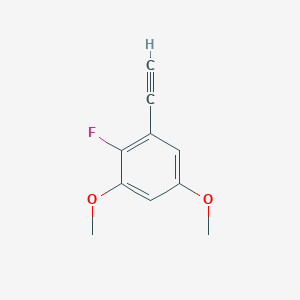
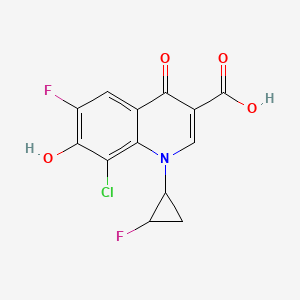

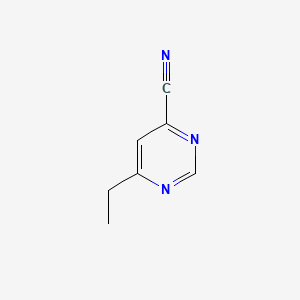
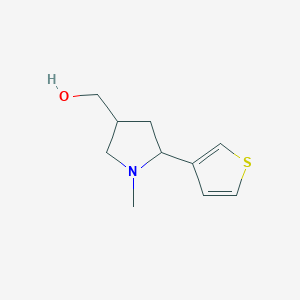
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
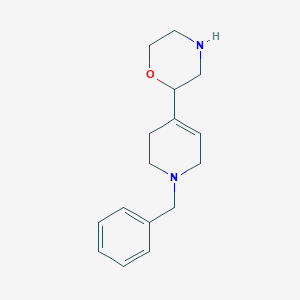
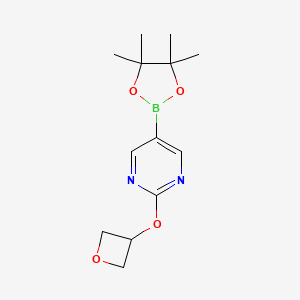
![[3-(4-Chloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14886847.png)
